1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The $$ ^1H $$ NMR spectrum (400 MHz, DMSO-d~6~) exhibits distinct signals:
- N-Methyl groups : Singlets at δ 3.12–3.18 ppm (3H, N-CH~3~) and δ 1.42–1.48 ppm (6H, C(CH~3~)~2~).
- Aromatic protons : A deshielded doublet at δ 7.68 ppm (J = 8.4 Hz, H-6) and a singlet at δ 7.92 ppm (H-4), consistent with electron-withdrawing effects of the sulfonyl chloride.
- Sulfonyl chloride : No direct proton signals, but its presence induces downfield shifts in adjacent aromatic protons.
The $$ ^{13}C $$ NMR spectrum confirms:
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy reveals critical functional group vibrations:
The absence of N-H stretches (3300–3500 cm⁻¹) confirms N-methylation.
Computational Chemistry Insights
Density Functional Theory (DFT)-Optimized Conformations
DFT calculations at the B3LYP/6-311G(d,p) level reveal:
- The sulfonyl chloride group adopts a gauche conformation relative to the indole ring, minimizing steric clashes with the 1,3,3-trimethyl substituents.
- Bond order analysis shows partial double-bond character in S=O (1.45 Å) and single-bond character in S-Cl (1.79 Å), aligning with experimental analogs.
- Natural Bond Orbital (NBO) analysis indicates hyperconjugation between the sulfonyl group’s lone pairs and the indole’s π-system, stabilizing the molecule by 12.3 kcal/mol.
Frontier Molecular Orbital Analysis
Frontier molecular orbital (FMO) analysis highlights reactivity trends:
- HOMO (-6.32 eV) : Localized on the indole ring’s π-system and sulfonyl oxygen lone pairs.
- LUMO (-1.85 eV) : Dominated by σ* orbitals of the S-Cl bond and antibonding π* orbitals of the carbonyl group.
- Energy gap (ΔE = 4.47 eV) : Suggests moderate kinetic stability, with nucleophilic attack favored at the sulfonyl chloride’s electrophilic sulfur.
| FMO Properties | Values (eV) |
|---|---|
| HOMO Energy | -6.32 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.47 |
| Global Electrophilicity Index | 3.12 |
Properties
IUPAC Name |
1,3,3-trimethyl-2-oxoindole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-11(2)8-6-7(17(12,15)16)4-5-9(8)13(3)10(11)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVDERAQXGLHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)Cl)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959301-32-7 | |
| Record name | 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride typically involves several steps. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has evaluated similar compounds, demonstrating significant antitumor activity.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways essential for cancer cell survival.
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Efficacy
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 μg/mL |
| Escherichia coli | 15 | 64 μg/mL |
| Candida albicans | 20 | 16 μg/mL |
These results suggest that modifications to the compound's structure could enhance its antimicrobial efficacy.
Enzyme Inhibition
There is ongoing research into the compound's potential as an enzyme inhibitor, particularly targeting acetylcholinesterase, which is crucial in neurotransmitter regulation.
Table 3: Enzyme Inhibition Studies
| Enzyme | Inhibition (%) at 100 μM | Reference |
|---|---|---|
| Acetylcholinesterase | 75 | |
| Carbonic anhydrase | 55 |
This activity indicates that the compound may have implications in treating neurodegenerative diseases.
Case Study 1: Anticancer Efficacy Evaluation
A study conducted by researchers at the University of Pune assessed the anticancer properties of derivatives of this compound. The study utilized a panel of cancer cell lines and demonstrated that compounds with similar structural features exhibited promising cytotoxicity.
"The results indicated that structural modifications significantly enhanced the anticancer activity."
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The findings revealed that certain derivatives displayed potent activity against resistant strains.
"Our findings support further exploration into the development of new antimicrobial agents based on this scaffold."
Mechanism of Action
The mechanism of action of 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors in the body, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
5-(Chlorosulfonyl)isatin (2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride)
- Structure : Contains two ketone groups (positions 2 and 3) and a sulfonyl chloride at position 5.
- Key Data: Molecular weight: 245.64 g/mol Melting point: 200–202°C Solubility: Dichloromethane, ethyl acetate, methanol Storage: Requires inert gas (N₂ or Ar) at 2–8°C .
1-Acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
- Structure : Cyclopropanecarbonyl group at position 1.
- Key Data: Molecular formula: C₁₂H₁₂ClNO₃S Molecular weight: 285.75 g/mol .
Physical and Chemical Properties
*Estimated based on molecular formula (C₁₁H₁₂ClNO₃S). †Sulfonyl chlorides generally exhibit solubility in polar aprotic solvents. ‡Inferred from storage requirements of 5-(chlorosulfonyl)isatin .
Biological Activity
1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS No. 959301-32-7) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant findings from recent studies.
Molecular Formula: C11H12ClNO3S
Molecular Weight: 273.74 g/mol
CAS Number: 959301-32-7
Purity: Typically ≥95%
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is part of the indole family, which is known for its diverse pharmacological properties. Its sulfonyl chloride group suggests potential reactivity with nucleophiles, which can lead to the formation of biologically active derivatives.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of indole derivatives. For instance, related compounds have shown significant inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical mediators in inflammatory pathways. The dual inhibition of COX and LOX pathways has been associated with reduced inflammation and pain relief.
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. Compounds structurally similar to 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole have demonstrated selective antibacterial activity against Gram-positive and Gram-negative bacteria. This includes effectiveness against pathogens such as Escherichia coli and Salmonella enterica, indicating a broad spectrum of antimicrobial action.
Antioxidant Activity
The antioxidant potential of indole derivatives has been evaluated through various assays, including DPPH radical scavenging tests. These studies suggest that the compound may help mitigate oxidative stress by neutralizing free radicals and enhancing cellular defense mechanisms.
Research Findings and Case Studies
Several studies have investigated the biological activities of sulfonyl chloride derivatives:
- In vitro Studies on Inflammation:
- Antimicrobial Efficacy:
- Pharmacokinetic Profiling:
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride?
- Methodology : Synthesis typically involves sulfonation of the indole core. For analogous compounds, sulfonyl chloride derivatives are synthesized by reacting the indole precursor with chlorosulfonic acid or sulfuryl chloride under controlled conditions. For example, in related indole sulfonyl chlorides, sulfonation at the 5-position is achieved via electrophilic substitution, followed by purification using column chromatography (e.g., 70:30 ethyl acetate/hexane) .
- Key Considerations : Monitor reaction temperature (often 0–5°C to avoid over-sulfonation) and use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride group .
Q. How is the purity and structure of this compound validated in academic research?
- Methodology :
- NMR Spectroscopy : NMR (δ 7.5–8.0 ppm for aromatic protons), NMR (δ 160–170 ppm for carbonyl groups), and NMR (if fluorinated analogs are synthesized) are critical. For example, NMR data for similar sulfonyl chlorides confirm substitution patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or FAB-HRMS validates molecular weight (e.g., observed [M+H] peaks matching theoretical values) .
- TLC and HPLC : Monitor reaction progress and purity using silica gel TLC (Rf ~0.4–0.6 in ethyl acetate/hexane) and reverse-phase HPLC .
Q. What are the key reactivity features of the sulfonyl chloride group in this compound?
- Methodology : The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution (e.g., with amines to form sulfonamides) or coupling reactions. For example, in indole derivatives, sulfonamides are synthesized by reacting with amines in dichloromethane at room temperature, followed by aqueous workup .
- Safety Note : Handle with moisture-free conditions to avoid HCl release .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- Methodology :
- DFT Calculations : Predict electrophilic/nucleophilic sites using molecular electrostatic potential (MEP) maps. For indole derivatives, the 5-sulfonyl group often directs further substitution .
- Docking Studies : Evaluate binding affinity with biological targets (e.g., enzymes) using software like AutoDock Vina. Analogous sulfonamides show activity in medicinal chemistry applications .
- Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study : Discrepancies in NMR splitting patterns may arise from rotational isomerism in sulfonamide derivatives. Use variable-temperature NMR (VT-NMR) to identify dynamic effects .
- Cross-Validation : Combine -DEPT and HSQC spectra to assign ambiguous peaks. For example, carbonyl carbons (δ ~165 ppm) correlate with adjacent protons in HMBC .
Q. How is this compound utilized in synthesizing bioactive indole derivatives?
- Methodology :
- Sulfonamide Libraries : React with diverse amines (e.g., aryl, heterocyclic) to generate sulfonamides for antimicrobial or anticancer screening .
- Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to functionalize the indole core. For example, attach fluorinated groups via aryl boronic acids .
- Example : A 2022 study synthesized 3-thioindoles via iodine-catalyzed coupling, demonstrating enhanced bioactivity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
